1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate
Description
The compound 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate is a benzimidazole derivative featuring a piperidine ring linked via a methyl group to the benzimidazole core, an ethanone moiety, and a 2-chlorophenyl substituent. The oxalate salt form enhances solubility and stability, which is critical for pharmacological applications.
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(2-chlorophenyl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O.C2H2O4/c22-18-6-2-1-5-17(18)13-21(26)24-11-9-16(10-12-24)14-25-15-23-19-7-3-4-8-20(19)25;3-1(4)2(5)6/h1-8,15-16H,9-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCUCDAURUTLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate typically involves multiple steps:
Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Piperidine: The piperidine ring is alkylated using a suitable alkylating agent such as benzyl chloride in the presence of a base like potassium carbonate.
Coupling Reaction: The benzimidazole intermediate is then coupled with the alkylated piperidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Introduction of Chlorophenyl Ethanone:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanol.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Substituted Benzimidazole Derivatives
- BD-1 (1-(4-(((2-(4-aminophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone): Contains a 4-aminophenyl group on the benzimidazole and an acetophenone substituent. Molecular Weight: 209.25 g/mol; Yield: 75.35% .
- BD-5 (1-(4-(((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone): Features a 4-nitrophenyl group, which may enhance electron-withdrawing effects compared to the target compound’s 2-chlorophenyl group .
Key Differences :
- The target compound’s piperidine ring and oxalate salt distinguish it from BD-1 and BD-5, which have simpler amine-linked aromatic systems. Piperidine may improve blood-brain barrier penetration or receptor binding .
Thiolated and Alkylated Benzimidazoles
- 2-(Butylthio)-1H-benzo[d]imidazole (8) :
- 2-(Benzylthio)-1H-benzo[d]imidazole :
Comparison :
Pharmacological Activity
Antimicrobial Effects
- BD-1 and BD-5 : Demonstrated antimicrobial activity, with yields and substituents influencing efficacy. Nitro groups (BD-5) may enhance activity against Gram-negative bacteria .
- Triazolyl Methoxy Derivatives (4a–h): Exhibited excellent antibacterial and moderate antifungal activity, suggesting that ethanone-linked substituents (as in the target compound) could synergize with chlorophenyl for enhanced antimicrobial effects .
Cytotoxic Activity
- 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanones: Showed cytotoxic effects against VERO and NCI cell lines, with aryl substituents modulating potency. The 2-chlorophenyl group in the target compound may similarly enhance cytotoxicity .
Antioxidant Potential
Data Tables
Table 2: Pharmacological Activity Overview
Biological Activity
The compound 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate is a benzimidazole derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H24ClN3O2
- Molecular Weight : 367.87 g/mol
- IUPAC Name : 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone)
The biological activity of benzimidazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The following mechanisms have been identified for this compound:
- DNA Interaction : Similar to other benzimidazole derivatives, this compound may bind to DNA, influencing its structure and function. Studies have shown that benzimidazoles can act as minor groove binders, affecting the activity of topoisomerases, which are critical for DNA replication and repair .
- GABA-A Receptor Modulation : Preliminary studies suggest that derivatives of benzimidazole can act as positive allosteric modulators of the GABA-A receptor, which plays a significant role in neurotransmission and is a target for anxiolytic drugs .
Anticancer Activity
Research indicates that various benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds structurally related to this compound show potent inhibition against a range of cancer cell lines.
These compounds were found to induce G2/M phase cell cycle arrest, indicating their potential as chemotherapeutic agents.
Antimicrobial Activity
Benzimidazoles have also been evaluated for their antimicrobial properties. In vitro studies suggest that certain derivatives exhibit activity against various bacterial strains, although specific data on the compound is limited.
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives, including:
- Study on Anticancer Properties : A series of novel benzimidazole compounds were synthesized and screened against human cancer cell lines. The most potent compounds demonstrated significant DNA binding affinity and inhibited topoisomerase I activity, leading to apoptosis in cancer cells .
- Neuropharmacological Assessment : Research indicated that certain benzimidazole derivatives could enhance GABAergic transmission, suggesting their potential use in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can yield and purity be maximized?
- Methodology :
- Microwave-assisted synthesis (e.g., coupling benzimidazole derivatives with piperidine intermediates under controlled heating) improves reaction efficiency and reduces side products .
- Reflux conditions (e.g., 4 hours with hydrazine hydrate) followed by ice-cold water quenching and recrystallization in methanol yield crystalline products with >90% purity .
- Key reagents : Benzimidazole precursors, 2-chlorophenylacetyl chloride, and oxalic acid for salt formation. Monitor intermediates via TLC and use column chromatography for purification .
Q. How should spectroscopic techniques (NMR, MS) be applied to confirm the compound’s structure?
- Methodology :
- 1H/13C NMR : Identify benzimidazole protons (δ 7.2–8.1 ppm as doublets), piperidine methylene groups (δ 2.5–3.5 ppm), and the 2-chlorophenyl moiety (δ 6.8–7.4 ppm as a multiplet) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected at m/z ~440) and oxalate counterion presence .
- IR spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and oxalate-related bands .
Q. What strategies are effective for assessing solubility and stability in experimental buffers?
- Methodology :
- Solubility screening : Test in DMSO (primary stock) and dilute into aqueous buffers (pH 4–10) with surfactants (e.g., Tween-80) to prevent precipitation .
- Stability studies : Use HPLC to monitor degradation under light, heat (40°C), and oxidative conditions (H₂O₂). Store at –20°C in amber vials for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzimidazole and piperidine moieties?
- Methodology :
- Synthesize analogs with substituents at the benzimidazole N1 position (e.g., methyl, phenyl) and piperidine C4 (e.g., hydroxyphenyl, fluorophenyl) .
- Test analogs in receptor-binding assays (e.g., histamine H1/H4 receptors) or antimicrobial models (MIC assays against S. aureus and E. coli) .
- Use molecular docking to correlate substituent hydrophobicity/electron effects with binding affinity .
Q. What experimental approaches resolve contradictions in reported reaction yields for similar compounds?
- Methodology :
- Comparative analysis : Replicate methods from conflicting studies (e.g., conventional reflux vs. microwave synthesis) and quantify by-products via HPLC .
- Catalyst optimization : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling steps to improve regioselectivity .
- Statistical design : Apply response surface methodology (RSM) to optimize temperature, solvent, and reagent ratios .
Q. How can computational modeling predict metabolic pathways or toxicity profiles?
- Methodology :
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hERG channel inhibition .
- Metabolite identification : Simulate phase I/II transformations (e.g., oxidation of the piperidine ring, glucuronidation) with Schrödinger’s metabolite prediction module .
Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
